molecular formula C20H27ClN6O2 B2929864 Ethyl 4-((4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)amino)benzoate hydrochloride CAS No. 1179501-92-8

Ethyl 4-((4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)amino)benzoate hydrochloride

Cat. No. B2929864
M. Wt: 418.93
InChI Key: BOVZAQNGXNZZQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as DNA and RNA . It also contains a triazine ring, which is a type of heterocyclic compound .


Molecular Structure Analysis

The compound contains a pyrimidine ring fused with a triazine ring, both of which are nitrogen-containing heterocycles . It also has an ethyl benzoate group and a hydrochloride group attached, which could influence its reactivity and properties.


Chemical Reactions Analysis

The reactivity of this compound would likely depend on the substituents linked to the ring carbon and nitrogen atoms . The presence of the ethyl benzoate and hydrochloride groups could also influence its reactivity.

Scientific Research Applications

Synthesis and Chemical Properties

  • Ethyl 4-((4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)amino)benzoate hydrochloride shows potential in chemical synthesis, particularly in forming various heterocyclic compounds. One study detailed the preparation of ethyl (5-cyanomethyl-1,3,4-oxadiazol-2-yl)acetate, a compound with relevance in synthesizing a range of electrophilic reagents (Elnagdi et al., 1988).

Potential in Drug Synthesis

  • The compound is significant in the synthesis of potential anticancer agents. Research on pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines has highlighted its role in developing compounds that affect the proliferation of cancer cells (Temple et al., 1983).

Application in Asymmetric Synthesis

  • It's used in asymmetric intramolecular Michael reactions for constructing chiral building blocks for alkaloid synthesis, indicating its utility in producing optically active compounds (Hirai et al., 1992).

Development of Novel Compounds

  • The compound assists in the efficient synthesis of pyrrole derivatives, which are crucial in pharmaceuticals and agrochemicals. This is evident in its use for synthesizing ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate and related compounds (Dawadi & Lugtenburg, 2011).

Antimicrobial Applications

  • Research indicates the use of this compound in synthesizing new pyridine derivatives, which were tested for antimicrobial activity, showing its potential in developing new antibacterial and antifungal agents (Patel et al., 2011).

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, optimizing its synthesis process, and investigating its mechanism of action .

properties

IUPAC Name

ethyl 4-[(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O2.ClH/c1-2-28-17(27)15-7-9-16(10-8-15)21-18-22-19(25-11-3-4-12-25)24-20(23-18)26-13-5-6-14-26;/h7-10H,2-6,11-14H2,1H3,(H,21,22,23,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOVZAQNGXNZZQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCCC3)N4CCCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-((4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)amino)benzoate hydrochloride

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